molecular formula C10H8N2S B12979533 5-Phenylpyrazine-2(1H)-thione

5-Phenylpyrazine-2(1H)-thione

Cat. No.: B12979533
M. Wt: 188.25 g/mol
InChI Key: QKFUQWHUMKBGQJ-UHFFFAOYSA-N
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Description

5-Phenylpyrazine-2(1H)-thione is a heterocyclic compound that contains a pyrazine ring substituted with a phenyl group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpyrazine-2(1H)-thione typically involves the reaction of 5-chloro-N-phenylpyrazine-2-carboxylic acid with thionyl chloride in the presence of N,N-dimethylformamide and dry toluene . The reaction is carried out under reflux conditions at 100°C for one hour, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyrazine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Halogenated or nitrated phenylpyrazine derivatives.

Mechanism of Action

The mechanism of action of 5-Phenylpyrazine-2(1H)-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The thione group may play a role in binding to metal ions or other biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrazine derivatives: Compounds with similar pyrazine rings but different substituents.

    Phenyl-substituted heterocycles: Compounds with a phenyl group attached to different heterocyclic rings.

Uniqueness

5-Phenylpyrazine-2(1H)-thione is unique due to the presence of both a phenyl group and a thione group on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

5-phenyl-1H-pyrazine-2-thione

InChI

InChI=1S/C10H8N2S/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)

InChI Key

QKFUQWHUMKBGQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)C=N2

Origin of Product

United States

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